2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid
Description
Its structure features a thiophen-2-yl substituent at position 2 and a carboxylic acid group at position 4. The synthesis typically involves a [2+3]-cyclocondensation reaction between 1,2,4-triazole-3(5)-thiol derivatives and electrophilic synthons like chloroacetic acid or unsaturated acids, as described in multiple studies . While its specific biological activities are under investigation, structurally related compounds exhibit anticancer, antimicrobial, and anticonvulsant properties .
Properties
IUPAC Name |
2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S2/c13-8(14)5-4-16-9-10-7(11-12(5)9)6-2-1-3-15-6/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJRQHKBZLSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368789-84-7 | |
| Record name | 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or pyridine and reagents like phosphorus pentasulfide and potassium hexacyanoferrate(III) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium hexacyanoferrate(III).
Electrophilic Substitution: Such as nitration, sulfonation, bromination, and formylation, typically occurring at the 5-position of the thiophene ring.
Acylation: Reaction with acetic anhydride to produce acetyl and acetoacetyl derivatives.
Common Reagents and Conditions
Common reagents include phosphorus pentasulfide for thioamide formation and potassium hexacyanoferrate(III) for oxidation. Reaction conditions often involve refluxing in solvents like ethanol or pyridine .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, sulfonated, brominated, and acylated derivatives .
Scientific Research Applications
2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, compounds containing thiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
- 5-Arylidene Derivatives (e.g., 5-arylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones) :
These compounds lack the carboxylic acid group but incorporate an arylidene moiety at position 3. The arylidene group enhances π-π stacking interactions with biological targets, contributing to potent anticancer activity (e.g., compounds 269a–e showed IC₅₀ values <10 µM against leukemia cells) . - 6-Substituted Phenyl Derivatives (e.g., 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) :
The 4-fluorophenyl group at position 6 confers selectivity in anticonvulsant activity, with 3c exhibiting ED₅₀ = 18 mg/kg in the maximal electroshock (MES) test . - Adamantane-Based Derivatives (e.g., 5-benzylideno-2-adamantylthiazolo[3,2-b][1,2,4]triazol-6-one): The rigid adamantane moiety improves metabolic stability, making these analogs promising anti-inflammatory agents .
Functional Group Impact
Key Differences :
- The carboxylic acid group in the target compound requires precise pH control during synthesis to avoid decarboxylation .
- Arylidene derivatives demand anhydrous conditions for optimal cyclization .
Anticancer Activity
- Target Compound : Preliminary data suggest moderate activity against breast cancer (MCF-7) cells (IC₅₀ ~50 µM) .
- 5-Arylidene Analogs : Superior activity (IC₅₀: 5–10 µM) due to electrophilic arylidene groups interacting with cellular thiols .
Anticonvulsant Activity
- 6-(4-Fluorophenyl) Derivative (3c): ED₅₀ = 18 mg/kg (MES test), outperforming phenobarbital .
- Target Compound: Limited data, but the carboxylic acid may reduce blood-brain barrier penetration compared to lipophilic analogs.
Antimicrobial Activity
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Arylidene Derivatives | 6-Phenyl Derivatives |
|---|---|---|---|
| LogP | 1.2 (predicted) | 3.5–4.0 | 2.8–3.2 |
| Solubility (mg/mL) | 12.5 (aqueous buffer) | <1 (DMSO required) | 5.0 (aqueous buffer) |
| Plasma Protein Binding | 85% (estimated) | >90% | 75–80% |
The carboxylic acid group in the target compound improves aqueous solubility but may limit membrane permeability compared to lipophilic analogs .
Biological Activity
2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiophene ring, thiazole, and triazole moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes cyclization of thiophene and thiazole derivatives under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study explored various derivatives of thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones and their structure-activity relationships (SAR). The introduction of specific substituents significantly influenced their anticancer activity against various human cancer cell lines such as HepG2 (liver), MCF-7 (breast), PC-3 (prostate), and HCT-116 (colorectal) .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | HepG2 | 15 |
| 2b | MCF-7 | 10 |
| 2c | PC-3 | 12 |
| 2d | HCT-116 | 8 |
The most promising compounds were those with halogen substitutions at specific positions on the aromatic rings. The presence of chlorine or fluorine atoms notably enhanced the inhibitory effects on cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown significant antimicrobial activity. A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their effectiveness against bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MICs) varied among the compounds but indicated a strong potential for treating infections .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 10 | S. aureus | 16 |
| 11 | E. coli | 32 |
| 35 | C. albicans | 32 |
The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis via targeting the enoyl-acyl carrier protein reductase enzyme (FabI), which is crucial for bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene or thiazole rings can significantly alter biological activity. For example:
- Halogen Substitution : The presence of halogens (Cl or F) at specific positions enhances anticancer activity.
- Functional Groups : The introduction of amide or ester groups can improve solubility and bioavailability.
Case Studies
A notable case study involved the evaluation of a series of thiazolo[3,2-b][1,2,4]triazole derivatives in vitro against multiple cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
